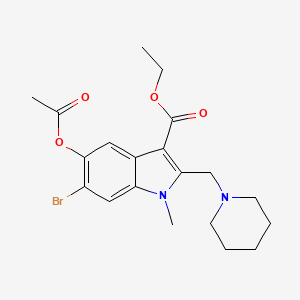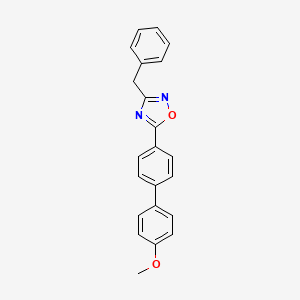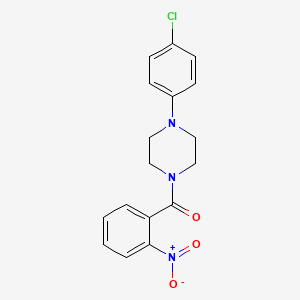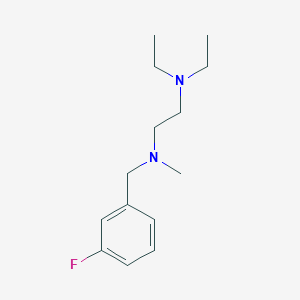
N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide, also known as DMF-DAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMF-DAA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating the activity of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has been found to inhibit the phosphorylation of IκBα and p65, which are key components of the NF-κB pathway. It also has been shown to inhibit the phosphorylation of ERK, JNK, and p38, which are components of the MAPK pathway. This compound has been found to inhibit the activation of the PI3K/Akt pathway by reducing the phosphorylation of Akt and mTOR.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. This compound has been found to reduce the levels of lipid peroxidation and to increase the levels of glutathione, which is an important antioxidant molecule. This compound has been shown to reduce the levels of inflammatory markers such as COX-2 and iNOS. It also has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has been found to be non-toxic and well-tolerated in animal models. It also has good solubility in various solvents, which makes it suitable for in vitro and in vivo studies. However, there are some limitations to using this compound in lab experiments. This compound has low water solubility, which can limit its bioavailability. It also has a short half-life, which can limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide. One area of research is to investigate the potential of this compound as a therapeutic agent for various inflammatory and neuropathic conditions. Another area of research is to explore the anticancer properties of this compound and its potential as an adjuvant therapy for cancer. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. The development of novel formulations and delivery systems for this compound may improve its bioavailability and efficacy. Additionally, the safety and toxicity of this compound need to be further evaluated in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various inflammatory, neuropathic, and cancer conditions. The synthesis of this compound is relatively simple, and it has good solubility in various solvents. This compound has been found to possess anti-inflammatory, analgesic, and anticancer properties. However, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. The development of novel formulations and delivery systems for this compound may improve its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide involves the reaction of 2,5-dimethylphenylamine and 5-methyl-2-furoic acid with acryloyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate amide, which is subsequently dehydrated to produce this compound. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticancer properties. This compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also has been shown to reduce pain in animal models of inflammatory pain and neuropathic pain. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Propiedades
IUPAC Name |
(E)-N-(2,5-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-4-5-12(2)15(10-11)17-16(18)9-8-14-7-6-13(3)19-14/h4-10H,1-3H3,(H,17,18)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKIKZYNHFUQEZ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5856134.png)
![methyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5856141.png)



![N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5856181.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)


![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)


